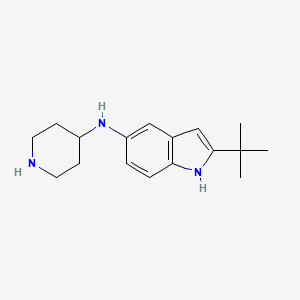

2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine

Descripción

Introduction to 2-Tert-butyl-N-piperidin-4-yl-1H-indol-5-amine

This compound is a heterocyclic compound characterized by a fused indole core (benzene-pyrrole bicyclic system) substituted with a tert-butyl group at position 2 and a piperidin-4-yl amine group at position 5. This structural combination confers potential bioactivity, as indole derivatives and piperidine-containing molecules are prevalent in pharmaceuticals targeting neurological, inflammatory, and metabolic pathways.

Key Structural Features

- Indole Core : A bicyclic aromatic system with a planar electron-rich structure, enabling π-π interactions with biological targets.

- Tert-butyl Group : Enhances lipophilicity and steric bulk, influencing pharmacokinetic properties and target binding specificity.

- Piperidin-4-yl Amine : A six-membered nitrogen-containing heterocycle with hydrogen-bonding capacity, critical for modulating enzyme or receptor interactions.

Structural Identification and Nomenclature

IUPAC Nomenclature and Molecular Properties

The compound adheres to systematic IUPAC naming conventions:

- Root Name : 1H-indol-5-amine (indicating substitution at position 5).

- Substituents :

- 2-Tert-butyl : A bulky tert-butyl group attached to the indole’s 2-position.

- N-Piperidin-4-yl : A piperidine ring linked via its 4-position nitrogen to the indole’s 5-amino group.

Molecular Formula : C₁₇H₂₅N₃

Molecular Weight : 271.40 g/mol

SMILES : CC(C)(C)C1=CC2=C(N1)C=CC(=C2)NC3CCNCC3

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 397842-07-8 | |

| IUPAC Name | This compound | |

| InChI Key | QMXLOQJSSNSBNU-UHFFFAOYSA-N | |

| LogP (Partition Coefficient) | 3.6293 |

Stereochemical and Conformational Analysis

The compound exhibits the following stereochemical features:

Historical Context in Heterocyclic Chemistry Research

Evolution of Indole and Piperidine Derivatives

Indole Derivatives

The indole scaffold has been a cornerstone of organic chemistry since its isolation from indigo in the 19th century. Key milestones include:

- 1866 : Adolf von Baeyer first synthesized indole via reduction of oxindole with zinc dust.

- 1930s : Recognition of indole’s role in alkaloids (e.g., tryptamine, serotonin) spurred pharmaceutical interest.

- Modern Era : Indole derivatives are now central to anticancer, antidepressant, and anti-inflammatory agents.

Piperidine Derivatives

Piperidine, a six-membered saturated nitrogen heterocycle, has been exploited for its versatility in drug design:

Relevance of Indole-Piperidine Hybrids

The combination of indole and piperidine in this compound reflects a strategic design trend in medicinal chemistry:

Propiedades

IUPAC Name |

2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3/c1-17(2,3)16-11-12-10-14(4-5-15(12)20-16)19-13-6-8-18-9-7-13/h4-5,10-11,13,18-20H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXLOQJSSNSBNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)NC3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375571 | |

| Record name | 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397842-07-8 | |

| Record name | 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butyl-N-piperidin-4-yl-1H-indol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Indole Functionalization and Piperidinyl Coupling

A common approach begins with a 5-bromoindole derivative , which undergoes palladium-catalyzed cross-coupling reactions with piperidine-based amines to introduce the N-piperidin-4-yl substituent at the 5-position of the indole ring. For example, palladium-catalyzed Buchwald-Hartwig amination using PdCl2[P(o-tol)3]2 and sodium tert-butoxide in refluxing xylenes has been reported to couple 5-bromoindole derivatives with piperidin-4-yl amines efficiently.

Introduction of the tert-butyl Group

The tert-butyl group at the 2-position of the indole is typically introduced via selective alkylation or through the use of tert-butyl protecting groups during synthesis. One method involves N-protection of the indole nitrogen (e.g., with triisopropylsilyl chloride), followed by selective alkylation at the 2-position. Alternatively, tert-butyl carbamate (Boc) groups are used to protect the piperidine nitrogen during coupling reactions and subsequently removed under acidic conditions.

Protection and Deprotection Steps

The synthesis often employs Boc protection of the piperidine nitrogen to prevent undesired side reactions during coupling and alkylation steps. After the key bond formations, Boc groups are cleaved using trifluoroacetic acid or other acids to yield the free amine.

Detailed Synthetic Procedure Example

Based on the literature, a representative synthetic route can be summarized as follows:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of 5-bromoindole nitrogen | Triisopropylsilyl chloride, NaH, aprotic solvent | N-protected 5-bromoindole intermediate |

| 2 | Palladium-catalyzed amination | PdCl2[P(o-tol)3]2, NaOtBu, piperidin-4-yl amine, xylenes, reflux | Coupling of piperidin-4-yl amine at 5-position |

| 3 | Introduction of tert-butyl group | Alkylation or use of tert-butyl carbamate protecting group | 2-tert-butyl substitution on indole |

| 4 | Deprotection of Boc groups | Trifluoroacetic acid (TFA) treatment | Free amine form of target compound |

Alternative Synthetic Routes

Two-Step Synthesis via Resorcinol Coupling and Hydrogenation

A novel industrially scalable method involves:

- Coupling resorcinol with azacycloalkanone in the presence of a base (e.g., sodium tert-butylate) in polar solvents (water or alcohols) at room temperature to form an intermediate.

- Hydrogenation of this intermediate using palladium catalysts under mild hydrogen pressure (3–7 bar) in polar solvents to yield the piperidinyl-substituted phenol derivative.

- In situ cleavage of the tert-butyl carbamate protecting group with inorganic or organic acids to obtain the free amine salt.

Although this method is described for related piperidinyl-benzene derivatives, it provides insight into efficient large-scale synthesis strategies that could be adapted for indole derivatives.

Research Findings and Yields

- The palladium-catalyzed cross-coupling step typically proceeds with moderate to high yields (50–99%) depending on substrate and conditions.

- Protection and deprotection steps are efficient and generally quantitative under optimized acid treatment conditions.

- The overall synthetic route is amenable to scale-up due to mild reaction conditions, avoidance of cryogenic steps, and elimination of chromatographic purification in some cases.

Summary Table: Preparation Method Features

| Feature | Method 1: Pd-Catalyzed Coupling | Method 2: Resorcinol Coupling & Hydrogenation |

|---|---|---|

| Starting materials | 5-bromoindole, piperidin-4-yl amine | Resorcinol, azacycloalkanone |

| Key steps | Protection, Pd-catalyzed amination, alkylation, deprotection | Base-mediated coupling, hydrogenation, acid-mediated deprotection |

| Solvents | Xylenes, aprotic solvents, TFA for deprotection | Water/alcohols, polar solvents |

| Catalysts | PdCl2[P(o-tol)3]2, Pd/C | Pd/C or Pd hydroxide |

| Reaction conditions | Reflux, inert atmosphere | Room temperature coupling, 3–7 bar H2 pressure for hydrogenation |

| Yield range | 50–99% | High yield, crystalline intermediates |

| Industrial suitability | Moderate to high | High, fewer purification steps |

The preparation of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine is best achieved through palladium-catalyzed cross-coupling of protected 5-bromoindole derivatives with piperidin-4-yl amines, followed by tert-butyl group introduction and final deprotection. Alternative methods involving base-mediated coupling and hydrogenation offer scalable routes with fewer purification requirements. These methods are well-documented in patent and peer-reviewed literature, providing robust and efficient synthetic pathways suitable for both research and industrial production.

Análisis De Reacciones Químicas

Types of Reactions

2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-diones.

Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

Oxidation: Indole-2,3-diones.

Reduction: Indoline derivatives.

Substitution: Halogenated or nitro-substituted indoles.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have investigated the anticancer potential of various indole derivatives, including 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown promising results against HepG2 (liver cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cells, suggesting that this compound could also possess similar properties .

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5r | HepG2 | 10.56 ± 1.14 | Induction of apoptosis via caspase activation |

| Compound A | MCF7 | TBD | TBD |

| Compound B | HeLa | TBD | TBD |

Anti-inflammatory Activity

In addition to anticancer properties, indole derivatives are often evaluated for anti-inflammatory effects. Some studies have noted that structurally similar compounds demonstrate significant anti-inflammatory activity in animal models, providing a basis for further exploration of their therapeutic potential in inflammatory diseases .

Potential Applications in Drug Development

The unique structural features of this compound make it a candidate for further development in pharmaceutical applications:

- Anticancer Agents : Given its potential cytotoxic effects on cancer cell lines, this compound could be further explored as an anticancer drug.

- Neuroprotective Agents : Indole derivatives have been linked to neuroprotective properties; thus, there is potential for this compound in treating neurodegenerative diseases.

- Antimicrobial Agents : Similar compounds have shown antimicrobial activity, suggesting that this compound may also possess such properties.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related indole derivatives, contributing to the understanding of structure-activity relationships (SAR). For instance:

- A study focused on novel N-substituted indoles demonstrated that modifications to the indole structure significantly influenced their biological activity against cancer cell lines .

- Another investigation highlighted the importance of specific substituents on the piperidine ring in enhancing anticancer efficacy, emphasizing the need for tailored modifications for improved therapeutic outcomes .

Mecanismo De Acción

The mechanism of action of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving signal transduction, gene expression, and protein synthesis .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine with five analogs based on structural features, molecular weight, and commercial availability:

Key Observations :

- Core Heterocycles: The indole core in the target compound contrasts with oxadiazole (), indazole (), and pyrimidine () in analogs.

- Substituent Complexity : MBA236 () includes a benzyl-piperidine-propoxy chain and propargyl group, enhancing its CNS penetration and dual cholinesterase/MAO inhibition . The simpler piperidine-tert-butyl motif in the target compound may offer better synthetic accessibility but reduced potency.

Actividad Biológica

2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine is a complex organic compound belonging to the indole family, characterized by its unique substitution pattern on the indole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H25N3, with a molecular weight of 271.40 g/mol. The compound features a tert-butyl group that introduces steric hindrance, potentially influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indole nucleus is known for its capacity to modulate signal transduction pathways and gene expression. Specifically, it may exert effects through:

- Receptor Binding : Interactions with neurotransmitter receptors and kinases.

- Enzyme Modulation : Inhibition or activation of specific enzymes involved in cellular signaling.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | GSK3β | Not specified | |

| Variolin A | P388 murine leukemia | Not specified | |

| Meridianin E | CDK1/cyclin B | Low micromolar range |

These findings suggest that the compound may share similar mechanisms with other known anticancer agents, particularly in inhibiting key kinases involved in cancer cell proliferation.

Antiviral Activity

The indole derivatives have also been studied for their antiviral properties. For instance, related compounds have demonstrated efficacy against Herpes simplex virus and Polio virus . While specific data for this compound is limited, its structural similarities to active antiviral agents suggest potential effectiveness.

Case Studies

A notable study evaluated the structure–activity relationships (SARs) of various indole derivatives, including those related to this compound. The researchers found that modifications at specific positions on the indole ring significantly impacted biological activity. For example, the introduction of different substituents at the nitrogen atom of the piperidine ring enhanced metabolic stability and potency against GSK3β .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine, and how are intermediates purified?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving tert-butyl-substituted indole derivatives and piperidine precursors. For example, piperidin-4-amine intermediates are often reacted with activated indole moieties under reflux conditions in aprotic solvents like DCM or THF. Purification typically involves column chromatography (silica gel) followed by recrystallization. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Structural integrity is confirmed by:

- ¹H/¹³C NMR : Peaks for tert-butyl (δ ~1.3 ppm, singlet) and piperidinyl protons (δ ~2.5–3.0 ppm, multiplet).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Waste Disposal : Collect organic waste in designated containers and transfer to licensed hazardous waste facilities. Avoid aqueous discharge due to unknown ecotoxicity .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from batch variability, assay conditions, or impurity profiles. Strategies include:

- Reproducibility Checks : Replicate experiments using independently synthesized batches.

- Analytical Validation : Quantify impurities via LC-MS and correlate with bioactivity.

- Dose-Response Studies : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, CuI, or enzyme catalysts for coupling steps.

- Solvent Optimization : Replace THF with DMF for higher boiling points and improved solubility.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C → 120°C).

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring .

Q. How can ecological risks be assessed given limited degradability or toxicity data?

- Methodological Answer :

- Read-Across Models : Compare with structurally similar amines (e.g., biphenylamines) to predict persistence or bioaccumulation.

- Microcosm Studies : Test soil/water degradation under controlled aerobic/anaerobic conditions.

- QSAR Tools : Use quantitative structure-activity relationship software to estimate LC50 or EC50 values .

Q. What advanced analytical techniques confirm the presence of reactive functional groups (e.g., indole NH, tertiary amines)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.